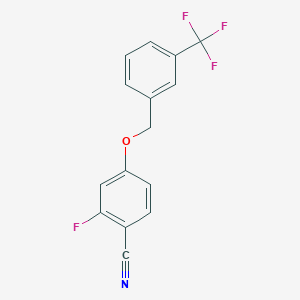![molecular formula C8H7BrN2 B1397942 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1257294-43-1](/img/structure/B1397942.png)
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is an organic compound that is commonly used in scientific research. It is a heterocyclic aromatic compound with a 5-membered ring structure containing a nitrogen atom and two oxygen atoms. It is an important intermediate in the synthesis of other organic compounds, and has been used in many different areas of scientific research, such as medicinal chemistry, organic chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Efficient synthesis methods for compounds related to 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine have been developed, showcasing the versatility of these compounds in producing various analogues and derivatives. For instance, 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues were synthesized through sodium borohydride reduction and debenzylation, demonstrating the compound's applicability in creating diverse N6-substituted derivatives (Nechayev et al., 2013).
Antibacterial Properties
- Research on pyrrolopyridine analogs, including structures similar to this compound, has shown antibacterial properties. A study synthesized a series of compounds resulting in one with notable in vitro antibacterial activity (Toja et al., 1986).
Agrochemical and Functional Material Applications
- Functionalization studies of 1H-pyrrolo[2,3-b]pyridine derivatives have indicated potential uses in agrochemicals and functional materials. This includes introducing amino groups for multidentate agents and synthesizing compounds with high fungicidal activity (Minakata et al., 1992).
Synthesis of Complex Heterocycles
- This compound and related compounds are integral in synthesizing complex heterocycles, which are valuable in various chemical and pharmaceutical applications. The development of novel synthesis routes for such heterocycles demonstrates the compound's role in advancing synthetic chemistry (Vilches-Herrera et al., 2013).
Biological Activity Studies
- Investigations into the biological activity of pyrrolo[3,4-c]pyridine derivatives, structurally related to this compound, have found applications in treating diseases of the nervous and immune systems, alongside potential antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Quantum Mechanical Investigations
- Density functional theory (DFT) studies on pyridine derivatives, including those structurally similar to this compound, have offered insights into reaction pathways and potential applications in areas like liquid crystal technology. These studies also assess biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Mécanisme D'action
Target of Action
Compounds of the pyrrolopyridine family have been known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
The exact mode of action of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine remains unclear due to the lack of specific studies . It’s possible that the compound interacts with its targets through the formation of covalent bonds, given the presence of a reactive bromine atom .
Biochemical Pathways
Result of Action
Related compounds have been associated with the reduction of blood glucose levels .
Propriétés
IUPAC Name |
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEZWCFWFMUGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)

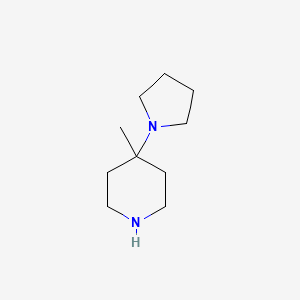
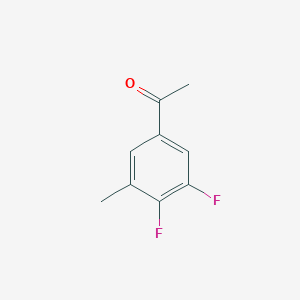

![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)
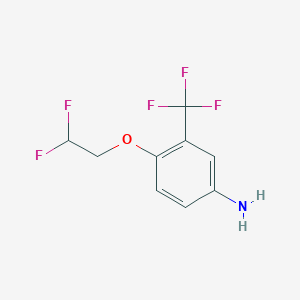
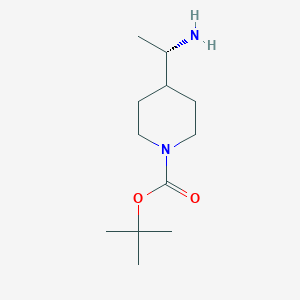


![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)

![3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B1397878.png)
